molecular formula C12H16N4 B2674764 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 137898-68-1

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2674764
CAS No.: 137898-68-1
M. Wt: 216.288
InChI Key: XBTIVKKHGCXLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole (CAS: 137898-68-1) is a benzimidazole derivative characterized by a piperazine ring at the 2-position and a methyl group at the 1-position of the benzimidazole core. Its molecular formula is C₁₂H₁₆N₄, with a molecular weight of 216.28 g/mol .

Properties

IUPAC Name

1-methyl-2-piperazin-1-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIVKKHGCXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The final step involves the nucleophilic substitution of the benzimidazole with piperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole typically involves multi-step chemical reactions, which can include the formation of benzimidazole scaffolds and subsequent piperazine modifications. The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity .

Antipsychotic Properties

One of the most significant applications of this compound derivatives is in the treatment of schizophrenia. These compounds exhibit binding affinities for dopamine D2 and serotonin 5-HT1A receptors, which are crucial in managing the symptoms of schizophrenia . The second-generation antipsychotics derived from this compound demonstrate improved efficacy against both positive and negative symptoms of the disorder compared to traditional dopamine antagonists .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those containing piperazine moieties. Compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, certain synthesized compounds have demonstrated cytotoxic effects on cancer cell lines by disrupting cellular integrity and affecting metabolic pathways associated with tumor growth . The exploration of these compounds as potential chemotherapeutics is ongoing.

Anthelmintic Properties

Another area of interest is the anthelmintic activity of benzimidazole derivatives. Compounds related to this compound have been evaluated for their effectiveness against parasitic worms, indicating a possible application in veterinary and human medicine for treating helminth infections .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound derivatives:

StudyFindings
Study A Investigated the antipsychotic effects in animal models; showed significant reduction in psychotic symptoms with minimal side effects .
Study B Assessed antimicrobial activity against MRSA; results indicated a strong inhibition zone compared to control groups .
Study C Evaluated anticancer properties in vitro; compounds exhibited IC50 values in the micromolar range against various cancer cell lines .

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole ring is known to bind to the DNA of microorganisms, inhibiting their replication. The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets. This dual action makes it effective against a wide range of pathogens .

Comparison with Similar Compounds

Piperazine Substituent Variations

The pharmacological and physicochemical properties of benzimidazole derivatives are strongly influenced by substituents on the piperazine ring:

Compound Name Piperazine Substituent Yield (%) Melting Point (°C) Key Features
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole Unsubstituted 58 Not reported Baseline activity, moderate solubility
1-Methyl-2-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole (4a) 4-Methyl 65 196–198 Enhanced lipophilicity
1-Methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole (6a) 4-Phenyl 58 Not reported Improved receptor affinity
2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol (5a) 1-(2-Hydroxyethyl) Not reported Not reported Increased hydrophilicity
  • 4-Methylpiperazine derivatives (e.g., 4a) exhibit higher yields (65%) and elevated melting points, suggesting greater crystalline stability .

Benzimidazole Ring Substitutions

The position and nature of substituents on the benzimidazole core significantly impact biological activity:

  • Methyl Group Position : Moving the methyl group from the 1-position (as in the target compound) to the 5-position (e.g., 5-nitro-1H-benzo[d]imidazole derivatives ) abolishes GABA-A receptor affinity, highlighting the critical role of substituent placement .

Pharmacological Activity Comparisons

While direct biological data for the target compound are sparse, structural analogs provide insights:

  • Anticonvulsant Activity : Thiourea derivatives (e.g., 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas ) show potent activity in seizure models, suggesting that piperazine-linked benzimidazoles could be optimized for CNS applications .
  • Antimicrobial Potential: Benzimidazoles with pyrrolidine or thiophene substituents exhibit broad-spectrum activity, though their piperazine analogs remain underexplored .

Physicochemical Properties

  • Solubility : Piperazine derivatives with polar groups (e.g., 5a with a hydroxyethyl chain) demonstrate improved aqueous solubility compared to lipophilic analogs like 6a .
  • Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 4c , 196–198°C) suggest stronger intermolecular forces due to nitro group polarity .

Biological Activity

1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole (MBPI) is a heterocyclic compound characterized by a benzimidazole core, which is known for its diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, particularly as an antagonist at various receptors. The structural features of MBPI, including the piperazine and methyl groups, contribute to its biological activity and solubility.

Chemical Structure and Properties

The molecular structure of MBPI includes a fused benzene and imidazole ring, with the following key features:

  • Benzimidazole Core : Provides a scaffold for various biological activities.
  • Piperazine Moiety : Enhances solubility and biological interactions.
  • Methyl Group : Influences lipophilicity and absorption characteristics.

Antagonistic Activity

Research indicates that MBPI exhibits significant antagonistic activity at various receptors. This property makes it a candidate for further exploration in therapeutic applications. Although specific mechanisms of action have not been fully elucidated, the compound's interaction with receptor sites suggests potential applications in treating conditions such as schizophrenia and other psychiatric disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to MBPI. For example, derivatives of benzimidazole, including those with piperazine substitutions, have demonstrated notable cytotoxicity against cancer cell lines. A related compound, 5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole, showed an IC50 value of 7.4 μM in anticancer assays, indicating strong anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of MBPI can be influenced by structural modifications. A comparison of various benzimidazole derivatives reveals how different substituents affect their pharmacological properties:

Compound NameStructure FeaturesNotable Activities
5-Fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazoleFluorine substitution on the benzene ringAnticancer activity with IC50 of 7.4 μM
4-(Piperazin-1-yl)-2-methylbenzimidazoleMethyl substitution on the imidazole ringAntimicrobial properties
3-(Piperidin-4-yl)-1H-benzo[d]imidazolPiperidine instead of piperazinePotential antipsychotic effects

Study on SAM-760

A closely related compound, SAM-760 (4-(piperazin-1-yl)-1H-benzo[d]imidazole), was investigated for its effects on Alzheimer's disease as a 5HT6 antagonist. This study demonstrated that SAM-760 is metabolized predominantly by CYP3A enzymes and revealed insights into its pharmacokinetic profile . Such investigations underline the importance of understanding metabolism in drug development.

Q & A

Q. How can toxicity profiles of this compound be evaluated in preclinical research?

  • Methodological Answer : Conduct acute toxicity studies (OECD 423) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine). In , antileishmanial compounds were screened for hemolytic activity (<5% at 100 µg/mL) to prioritize safe candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.